3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl
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Overview
Description
3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl is an organic compound belonging to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This particular compound is characterized by the presence of an isopropyl group at the 3’ position, a methyl group at the 2 position, and a nitro group at the 3 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Friedel–Crafts Alkylation: This method involves the alkylation of biphenyl with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl typically involves large-scale application of the Suzuki–Miyaura coupling due to its efficiency and high yield .
Types of Reactions:
Oxidation: The nitro group in 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Halogenated Derivatives: Substitution reactions can introduce halogen atoms into the biphenyl structure.
Scientific Research Applications
3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparison with Similar Compounds
2-Methyl-3-nitro-1,1’-biphenyl: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
3’-Isopropyl-2-methyl-1,1’-biphenyl:
Uniqueness: 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl is unique due to the combination of its substituents, which confer specific chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-methyl-1-nitro-3-(3-propan-2-ylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)13-6-4-7-14(10-13)15-8-5-9-16(12(15)3)17(18)19/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZORCPLOVLDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC(=CC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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